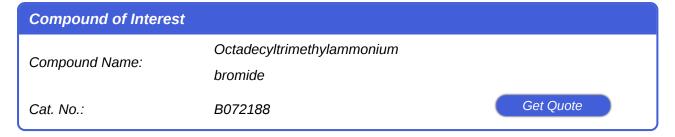


octadecyltrimethylammonium bromide molecular structure

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An In-depth Technical Guide to the Molecular Structure of **Octadecyltrimethylammonium Bromide** (OTAB)

Abstract

Octadecyltrimethylammonium bromide (OTAB), also known as Stearyltrimethylammonium bromide (STAB), is a cationic surfactant belonging to the quaternary ammonium compound family.[1][2] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, dictates its wide-ranging applications in research and industry.[2][3] This document provides a comprehensive technical overview of the molecular structure of OTAB, detailing its physicochemical properties, the experimental protocols used for its characterization, and its role in various chemical and biological processes. The intended audience includes researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Core Molecular Structure and Identifiers

Octadecyltrimethylammonium bromide is an ionic compound consisting of a positively charged octadecyltrimethylammonium cation and a negatively charged bromide anion. The cation features a central nitrogen atom covalently bonded to three methyl groups and one long-chain octadecyl (stearyl) group. This arrangement results in a permanent positive charge on the nitrogen atom. The basic structure consists of an octadecyl group attached to a nitrogen atom, which is in turn attached to three methyl groups and a bromine atom.[4]



Table 1: Molecular Identifiers for Octadecyltrimethylammonium Bromide

Identifier	Value
Chemical Name	Octadecyltrimethylammonium bromide
Synonyms	Stearyltrimethylammonium bromide, STAB, OTAB, Trimethyloctadecylammonium bromide[1] [5][6]
CAS Number	1120-02-1[1][5]
Molecular Formula	C21H46BrN[1][4][5]
Molecular Weight	392.5 g/mol [1][5][6]
InChI	InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12- 13-14-15-16-17-18-19-20-21-22(2,3)4;/h5- 21H2,1-4H3;1H/q+1;/p-1[1][4][5]

| Canonical SMILES | CCCCCCCCCCCCCCCCC-INVALID-LINK--(C)C.[Br-][4][5] |

Physicochemical Properties

The physical and chemical characteristics of OTAB are a direct consequence of its molecular structure. It is typically a white to off-white crystalline solid or powder at room temperature.[4][5] [6] Being a quaternary ammonium salt, it is stable, though it is hygroscopic and should be protected from moisture.[1][5]

Table 2: Physicochemical Properties of Octadecyltrimethylammonium Bromide



Property	Value
Appearance	White or yellowish solid, powder, or crystals[1][4][5][6]
Melting Point	~250 °C (with decomposition)[1][5]
Water Solubility	Soluble[1][4][5]
Stability	Stable under normal conditions; incompatible with strong oxidizing agents[1][5]

| Hygroscopicity | Hygroscopic; absorbs moisture from the air[1][4] |

Structural Characterization: Experimental Protocols

The precise three-dimensional arrangement of atoms and the connectivity within the OTAB molecule are determined using various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: High-quality single crystals of OTAB are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol or an ethanol/water mixture) from a saturated solution.
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.



Structure Solution and Refinement: The collected diffraction pattern is processed to
determine the unit cell dimensions and space group. The structure is then solved using direct
methods or Patterson methods to find the initial positions of the atoms. Finally, the atomic
positions and thermal parameters are refined to achieve the best fit between the observed
and calculated diffraction data.

While specific crystallographic data for OTAB is not readily available in public databases, Table 3 presents illustrative data for the closely related compound Hexadecyltrimethylammonium Bromide (CTAB) to demonstrate the type of information obtained from such an analysis.[7]

Table 3: Illustrative Crystallographic Data for Hexadecyltrimethylammonium Bromide (CTAB)

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21 1
a	5.6382 Å
b	7.2724 Å
С	26.007 Å
α	90.00°
β	93.778°
У	90.00°

Data sourced from the Crystallography Open Database for the related compound CTAB and is for illustrative purposes only.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy



- Sample Preparation: A small amount of OTAB (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. A typical experiment involves 16 to 32 scans with a relaxation delay of 1-2 seconds. For samples in D₂O, a solvent suppression technique may be applied to attenuate the residual HOD signal.[8] A study of OTAB reported ¹H NMR signals at: 0.85-0.91 (t, 3H), 1.25-1.35 (br, m, 32H), 3.45 (br, s, 9H), 3.52-3.57 (t, 2H).[9]
- ¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.
 [8] Specific spectra for OTAB are available in chemical databases.

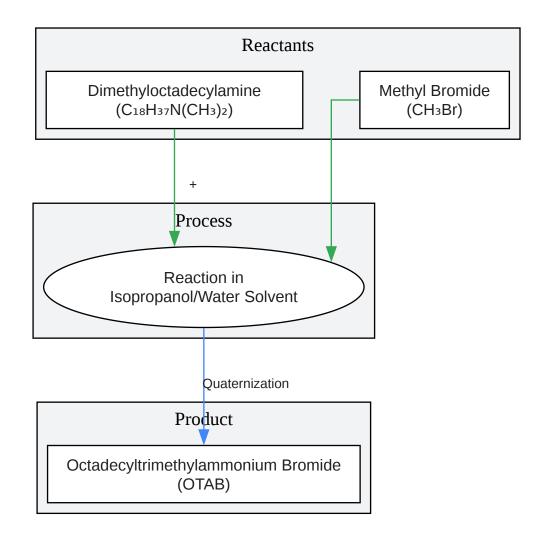
Synthesis and Functional Workflows

The structure of OTAB directly enables its synthesis and its function in various applications, from chemical synthesis to biology.

Synthesis of Octadecyltrimethylammonium Bromide

OTAB is typically synthesized via the quaternization of a tertiary amine with an alkyl halide. Specifically, dimethyloctadecylamine is reacted with methyl bromide in a solvent such as isopropanol.[1]





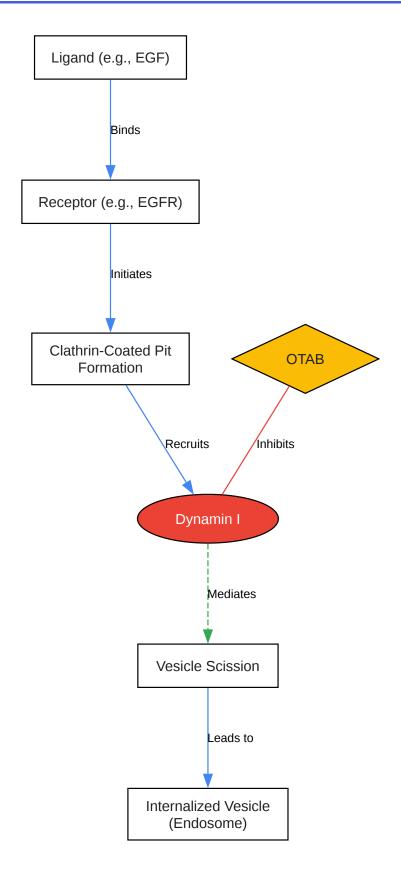
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Caption: Reaction pathway for the synthesis of OTAB.

Role as a Dynamin Inhibitor

In biological research, OTAB has been identified as an inhibitor of Dynamin I, a GTPase essential for clathrin-mediated endocytosis. By inhibiting dynamin, OTAB can block the scission of vesicles from the cell membrane, thereby preventing the internalization of molecules like the epidermal growth factor receptor (EGFR).





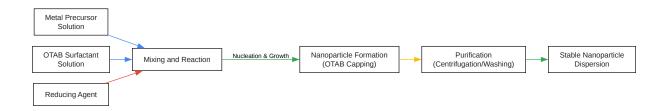
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Caption: Inhibition of Dynamin-mediated endocytosis by OTAB.



Workflow in Nanoparticle Synthesis

OTAB's surfactant properties make it valuable in materials science, particularly in the synthesis of nanoparticles.[3] It acts as a capping agent or a template, controlling the size and shape of the nanoparticles and preventing their aggregation in solution.[11]



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Caption: General workflow for nanoparticle synthesis using OTAB.

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